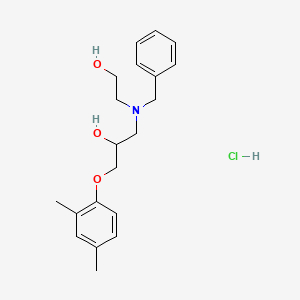

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

説明

This compound is a β-amino alcohol derivative featuring a benzyl(2-hydroxyethyl)amino group at position 1 and a 2,4-dimethylphenoxy substituent at position 3 of the propan-2-ol backbone, with a hydrochloride counterion. The benzyl(2-hydroxyethyl)amino moiety introduces both lipophilic (benzyl) and hydrophilic (hydroxyethyl) characteristics, while the 2,4-dimethylphenoxy group enhances steric bulk and modulates electronic properties.

特性

IUPAC Name |

1-[benzyl(2-hydroxyethyl)amino]-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-16-8-9-20(17(2)12-16)24-15-19(23)14-21(10-11-22)13-18-6-4-3-5-7-18;/h3-9,12,19,22-23H,10-11,13-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAKQTZXVLUWEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN(CCO)CC2=CC=CC=C2)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the benzyl(2-hydroxyethyl)amine, which is then reacted with 2,4-dimethylphenol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

化学反応の分析

Types of Reactions

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, such as acting as a beta-blocker or other pharmacological activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, if it acts as a beta-blocker, it would bind to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition can lead to various physiological effects, such as reduced heart rate and blood pressure.

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the amino group, phenoxy ring, or backbone, impacting physicochemical properties and bioactivity. Below is a detailed comparison:

Structural Analogues with Modified Amino Groups

Analogues with Modified Phenoxy Groups

Analogues with Backbone Modifications

Pharmacological and Industrial Relevance

- Steric and Electronic Effects: The 2,4-dimethylphenoxy group in the target compound may enhance binding affinity to hydrophobic pockets compared to 3-methoxy or 4-chloro substituents .

- Commercial Availability: Suppliers list analogs (e.g., 1-(2,4-dimethylphenoxy)-3-morpholinopropan-2-ol·HCl), confirming industrial interest in this structural class .

生物活性

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride, with the CAS number 478785-00-1, is a synthetic organic compound notable for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H28ClNO3, with a molecular weight of approximately 365.89 g/mol. The structure features a benzyl group, a hydroxyethyl amino moiety, and a dimethylphenoxy group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H28ClNO3 |

| Molecular Weight | 365.89 g/mol |

| CAS Number | 478785-00-1 |

| SMILES | OCCN(Cc1ccccc1)CC(COc1ccc(cc1C)C)O.Cl |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar functional groups demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antitumor Activity

Preliminary studies suggest potential antitumor effects of this compound. In vitro assays utilizing human lung cancer cell lines (A549, HCC827, and NCI-H358) have shown that compounds with similar structural motifs can inhibit cell proliferation effectively. The MTS cytotoxicity assay revealed that certain derivatives could significantly reduce cell viability at micromolar concentrations .

The proposed mechanisms for the biological activity of this compound include:

- DNA Binding : Many compounds in this class are known to intercalate into DNA or bind within the minor groove of DNA, inhibiting DNA-dependent enzymes and disrupting cellular replication processes.

- Antioxidant Properties : Some derivatives have demonstrated antioxidant capabilities, scavenging free radicals and reducing oxidative stress within cells .

Case Studies

Several case studies have highlighted the efficacy of structurally related compounds:

- Antitumor Study : A study on benzimidazole derivatives showed promising results in inhibiting lung cancer cell lines through MTS assays. The compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as antitumor agents .

- Antimicrobial Testing : In another study assessing antimicrobial activity using broth microdilution methods, specific derivatives were effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad-spectrum antimicrobial profile .

Q & A

Basic: What are the key synthesis methods for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions , including nucleophilic substitution and amine alkylation. For example:

- Step 1 : Benzylation of 2-hydroxyethylamine under alkaline conditions to introduce the benzyl group.

- Step 2 : Coupling with 2,4-dimethylphenol via an epoxide intermediate or Mitsunobu reaction.

- Step 3 : Hydrochloride salt formation using HCl in anhydrous ethanol.

Optimization : Critical parameters include:

- Temperature : Maintain 60–80°C during substitution to balance reaction rate and byproduct formation.

- pH : Alkaline conditions (pH 9–10) for efficient amine deprotonation and nucleophilic attack.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .

Basic: Which spectroscopic and chromatographic techniques are used for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., benzyl, hydroxyethyl, and dimethylphenoxy groups). For example, the aromatic protons of 2,4-dimethylphenoxy appear as distinct doublets (δ 6.7–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation pattern.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% as per ICH guidelines). Reference standards (e.g., EP impurities) are used for calibration .

Advanced: How can conflicting biological activity data be resolved, and what validation strategies are recommended?

Contradictions in bioactivity (e.g., receptor binding vs. functional assays) may arise from:

- Purity discrepancies : Trace impurities (e.g., unreacted intermediates) can interfere. Validate via HPLC-MS and compare with certified reference materials .

- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and cell viability (>90%) to minimize variability.

- Structural analogs : Compare activity with derivatives lacking the benzyl or hydroxyethyl group to isolate pharmacophores. For example, replacing the benzyl group with methyl reduces β-adrenergic binding .

Advanced: What strategies are effective for derivative synthesis to explore structure-activity relationships (SAR)?

- Substitution reactions : Replace the benzyl group with 4-fluorobenzyl or cyclohexylmethyl via reductive amination (NaBH4/MeOH) to assess steric/electronic effects.

- Phenoxy modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 2,4-dimethylphenoxy ring to study π-π stacking interactions.

- Salt forms : Compare hydrochloride with mesylate or tosylate salts to evaluate solubility and crystallinity .

Advanced: How can reaction scalability challenges be addressed without compromising yield?

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., solvent volume, stirring rate). For instance, increasing DMF volume from 5 mL to 10 mL improves mixing but may reduce yield by 5–10%.

- Continuous flow chemistry : Minimize exothermic side reactions (e.g., during HCl salt formation) by controlling residence time and temperature gradients .

Basic: What are the compound’s stability profiles under varying storage conditions?

- Thermal stability : Degrades >5% after 48 hours at 40°C (accelerated stability testing). Store at 2–8°C in amber vials.

- Light sensitivity : UV-Vis analysis shows 10% decomposition after 72 hours under UV light. Use light-resistant containers.

- Hygroscopicity : Dynamic vapor sorption (DVS) indicates 2% water uptake at 75% RH. Store with desiccants .

Advanced: How do structural analogs differ in pharmacokinetic properties, and what computational tools support these comparisons?

- LogP comparisons : The parent compound has a calculated LogP of 2.8 (Schrödinger QikProp). Replacing the hydroxyethyl group with methoxy increases LogP to 3.4, reducing aqueous solubility.

- Metabolism predictions : CYP3A4-mediated N-dealkylation is predicted using in silico tools (e.g., StarDrop).

- Bioavailability : Analogs with bulkier substituents show lower Caco-2 permeability (<5 × 10⁻⁶ cm/s) .

Basic: What are the recommended protocols for handling and disposal in laboratory settings?

- Handling : Use nitrile gloves, fume hoods, and explosion-proof refrigerators. Avoid contact with oxidizing agents (e.g., KMnO4) due to amine reactivity.

- Waste disposal : Neutralize with 1M NaOH, adsorb onto vermiculite, and incinerate at >800°C under EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。